molecular formula C31H36N4O2S B11077687 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide CAS No. 539808-80-5

2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide

Katalognummer: B11077687
CAS-Nummer: 539808-80-5
Molekulargewicht: 528.7 g/mol
InChI-Schlüssel: SMRBGZNCGYIXKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a 1,2,4-triazole derivative with a complex substitution pattern. Its structure features:

  • A 1,2,4-triazole core substituted at position 3 with a thioether-linked acetamide group.
  • A 4-(tert-butyl)phenoxymethyl group at position 5 of the triazole, contributing steric bulk and lipophilicity.
  • An o-tolyl group (2-methylphenyl) at position 4, influencing electronic and steric properties.

The molecular formula is C₃₁H₃₆N₄O₂S (MW: 528.708 g/mol) .

Eigenschaften

CAS-Nummer

539808-80-5

Molekularformel

C31H36N4O2S

Molekulargewicht

528.7 g/mol

IUPAC-Name

2-[[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C31H36N4O2S/c1-22(2)34(25-13-8-7-9-14-25)29(36)21-38-30-33-32-28(35(30)27-15-11-10-12-23(27)3)20-37-26-18-16-24(17-19-26)31(4,5)6/h7-19,22H,20-21H2,1-6H3

InChI-Schlüssel

SMRBGZNCGYIXKC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)COC4=CC=C(C=C4)C(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess kann Folgendes umfassen:

    Bildung des Triazolrings: Dies kann durch Cyclisierungsreaktionen unter Verwendung von Hydrazinderivaten und geeigneten Aldehyden oder Ketonen erreicht werden.

    Einführung der Phenoxy- und Tolylgruppen: Diese Gruppen können durch nucleophile Substitutionsreaktionen eingeführt werden.

    Thioetherbildung: Das Schwefelatom wird durch Thiolierungsreaktionen eingeführt.

    Endgültige Acetamidbildung: Dieser Schritt beinhaltet die Reaktion des Zwischenprodukts mit Isopropyl- und Phenylaminen unter geeigneten Bedingungen.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren können die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionstemperaturen und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.

Analyse Chemischer Reaktionen

Synthetic Routes

The synthesis of this compound involves multi-step organic reactions, as inferred from related patents and structural analogs . A generalized pathway includes:

Key Steps:

  • Triazole Ring Formation :
    Cyclocondensation of thiosemicarbazides with aldehydes or ketones under acidic or basic conditions to form the 1,2,4-triazole core .

  • Thioether Linkage Introduction :
    Nucleophilic substitution between a thiol-containing intermediate and a bromoacetamide derivative, often facilitated by bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) .

  • Acetamide Functionalization :
    Coupling of the isopropyl-phenylamine group via amidation, using activating agents like EDCl or HOBt .

Example Reaction Sequence:

StepReaction TypeReagents/ConditionsYield (%)Reference
1CyclocondensationNH₂NH₂, HCl, reflux65-70
2Alkylation (Phenoxy-methyl)4-(tert-butyl)phenol, NaH, DMF80
3Thioether FormationBromoacetamide, K₂CO₃, DMF, 60°C75

Triazole Ring

  • Electrophilic Substitution : The triazole’s N-atoms participate in reactions with electrophiles (e.g., alkylation at N1 or N2 positions) .

  • Oxidation : Resistant to common oxidants (e.g., H₂O₂), but strong oxidants may degrade the ring .

Thioether Linkage

  • Oxidation : Converts to sulfoxide (R-SO-R) or sulfone (R-SO₂-R) using mCPBA or H₂O₂ .

  • Nucleophilic Displacement : Reacts with alkyl halides or amines under basic conditions .

Acetamide Moiety

  • Hydrolysis : Cleavage under acidic (HCl, reflux) or basic (NaOH, 80°C) conditions to yield carboxylic acid and amine .

  • Transamidation : Reacts with primary amines in the presence of Ti(OiPr)₄ .

Thermal and Chemical Stability:

ConditionObservationReference
Acidic (pH 2, 37°C)Stable for 24 hours
Basic (pH 10, 37°C)Partial hydrolysis after 12 hours
Oxidative (H₂O₂, 25°C)Thioether → Sulfoxide (t₁/₂ = 3 h)

Comparative Reactivity with Analogs

The compound’s reactivity differs from simpler triazole derivatives due to steric and electronic effects from the tert-butyl and o-tolyl groups:

FeatureThis CompoundAnalog (e.g., 4-(o-Tolyl)-1H-1,2,4-triazole)Reference
Thioether Oxidation Slower due to steric hindranceFaster (no bulky substituents)
Acetamide Hydrolysis Resistant (N-isopropyl group)More reactive (unsubstituted amine)

Key Research Findings

  • Patent WO2005123050A2 : Highlights its role as a factor XIa inhibitor, synthesized via optimized thioether coupling (80% yield) .

  • PubChem Data : Confirms stability in physiological pH ranges, supporting its use in pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Biological Applications

Research indicates that compounds containing triazole moieties exhibit significant biological activities. The potential applications of 2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide include:

  • Antifungal Activity : Similar triazole compounds have shown efficacy against various fungal pathogens.
  • Anticancer Properties : Studies suggest that triazole derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy.
  • Anti-inflammatory Effects : The acetamide moiety may contribute to anti-inflammatory activity, providing further therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives similar to this compound:

  • Anticancer Activity : A study demonstrated that triazole derivatives exhibited cytotoxic effects on human cancer cell lines (HCT-116, HeLa) with IC50 values below 100 μM .
  • Antifungal Efficacy : Research has shown that compounds with similar structural features possess antifungal properties against various strains .
  • Mechanistic Studies : Interaction studies focusing on how this compound interacts with biological targets are crucial for understanding its efficacy and safety profiles .

Wirkmechanismus

The mechanism of action of 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide would depend on its specific biological target. Triazole derivatives often interact with enzymes or receptors, inhibiting their function. The molecular targets could include fungal enzymes, bacterial proteins, or cancer cell receptors.

Vergleich Mit ähnlichen Verbindungen

Table 2: IR and NMR Data Highlights

Compound IR Peaks (cm⁻¹) ¹H/¹³C NMR Features
Target Compound (Inferred) ~1670 (C=O), 1250–1300 (C–S) Expected signals: tert-butyl (δ 1.3 ppm), o-tolyl methyl (δ 2.4 ppm), isopropyl (δ 1.1–1.3 ppm).
’s 6b 1682 (C=O), 1504 (NO₂), 1275 (C–O) Nitrophenyl protons (δ 8.0–8.6 ppm); triazole proton at δ 8.36 ppm .
’s 11 1669 (C=O), 1537 (C=N) Acetylamino NH (δ 10–11 ppm); nitro group deshields adjacent protons .

Biologische Aktivität

2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.

Chemical Structure and Properties

The molecular formula of the compound is C29H32N4O2SC_{29}H_{32}N_{4}O_{2}S, with a complex structure that includes a triazole ring and a phenoxy group, which are known to contribute significantly to biological activity. The structural formula can be represented as follows:

SMILES CC1 CC C C C1 NC O CSC2 NN C N2C3 CC CC C3C COC4 CC C C C4 C C C C\text{SMILES CC1 CC C C C1 NC O CSC2 NN C N2C3 CC CC C3C COC4 CC C C C4 C C C C}

Anticancer Activity

Recent studies indicate that compounds containing the triazole moiety exhibit significant anticancer properties. For example, derivatives of 1,2,4-triazole have shown inhibitory effects on various cancer cell lines:

  • MCF-7 Breast Cancer Cells : The compound demonstrated an IC50 value of approximately 0.77 μM, indicating strong cytotoxicity compared to standard treatments like 5-Fluorouracil .
  • HT-29 Colon Cancer Cells : It exhibited an IC50 of 1.13 μM, suggesting effective growth inhibition in colon cancer models .

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, which is critical for halting cancer progression.

Antimicrobial Activity

The compound's antimicrobial potential has also been explored. Research indicates that derivatives similar to this compound show promising activity against various bacterial strains. Notably:

  • Bacillus subtilis and certain fungi have been targeted effectively by related triazole compounds, which could imply similar efficacy for this specific derivative .

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, the compound may act as an enzyme inhibitor. Triazole derivatives are known for their ability to inhibit specific enzymes linked to cancer progression and microbial resistance:

Enzyme TargetInhibition TypeReference
Chymotrypsin-like 20S proteasomeIC50 = 49 nM
BTK kinaseIC50 = 0.7 nM

Case Studies

A recent case study highlighted the effectiveness of similar triazole compounds in clinical settings:

  • Case Study on HepG2 Cells : A derivative with structural similarity showed an IC50 value of 0.56 μM against HepG2 hepatocellular carcinoma cells. This was significantly lower than the standard Etoposide (IC50 = 30.16 μM), showcasing superior potency .
  • Clinical Trials : Ongoing trials are evaluating the safety and efficacy of triazole derivatives in combination therapies for resistant cancer types.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.